Iloperidone N-Oxide

Descripción general

Descripción

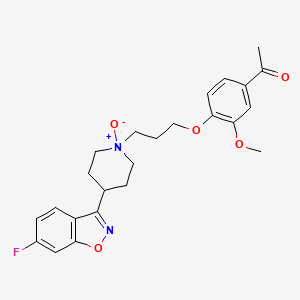

Iloperidone N-Oxide is a chemical compound with the molecular formula C24H27FN2O5. It is a derivative of Iloperidone, an atypical antipsychotic agent used primarily for the treatment of schizophrenia. This compound is often studied for its potential pharmacological properties and its role as an impurity in the synthesis of Iloperidone .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Iloperidone N-Oxide typically involves the oxidation of Iloperidone. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to minimize impurities and optimize yield. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

Iloperidone N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can revert this compound back to Iloperidone.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher oxides, while reduction typically regenerates Iloperidone .

Aplicaciones Científicas De Investigación

Chemical Applications

Reference Standard in Synthesis:

Iloperidone N-Oxide is frequently utilized as a reference standard in the synthesis and analysis of iloperidone. Its unique chemical structure aids in the quality control of pharmaceutical formulations and the development of analytical methods.

| Application | Description |

|---|---|

| Reference Standard | Used in the synthesis and analytical methods for iloperidone. |

Biological Applications

Interaction with Neurotransmitter Receptors:

Research indicates that this compound interacts with various neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT2A receptors. This interaction is crucial for understanding its effects on biological systems and potential therapeutic uses .

Pharmacokinetic Studies:

Studies have shown that chronic treatment with iloperidone affects cytochrome P450 enzymes involved in drug metabolism. For instance, it decreases the activity of several CYP enzymes while increasing CYP2E1 activity. This modulation can lead to significant pharmacokinetic interactions with other drugs that are metabolized by these enzymes .

| Enzyme | Effect of this compound |

|---|---|

| CYP1A2 | Decreased activity (68% of control) |

| CYP2B1/2 | Decreased activity (67% of control) |

| CYP3A1/2 | Decreased activity (71% of control) |

| CYP2E1 | Increased activity (115% of control) |

Medical Applications

Therapeutic Uses:

this compound is primarily investigated for its role in treating schizophrenia and bipolar disorder. Clinical trials have shown that it can significantly reduce symptoms associated with these conditions, demonstrating its efficacy compared to placebo .

Pharmacogenomic Insights:

Pharmacogenomic studies have identified genetic markers that may predict patient responses to iloperidone treatment. This personalized approach aims to optimize therapeutic outcomes by tailoring treatment based on individual genetic profiles .

Industry Applications

Quality Control:

In pharmaceutical manufacturing, this compound is employed in quality control processes to ensure the consistency and efficacy of iloperidone production. Its stability-indicating properties make it a valuable tool for validating manufacturing processes .

Case Studies

-

Chronic Treatment Effects on Cytochrome P450:

A study examined the impact of chronic iloperidone treatment on rat liver microsomes, revealing significant alterations in CYP enzyme activity and expression levels. These findings suggest potential metabolic interactions when co-administered with other drugs . -

Quantitative Systems Pharmacology Model:

A quantitative systems pharmacology model was developed to understand the neurobiological effects of iloperidone on schizophrenia patients. This model integrates genetic variability to predict treatment responses, highlighting the compound's potential for targeted therapies .

Mecanismo De Acción

The exact mechanism of action of Iloperidone N-Oxide is not fully elucidated. it is believed to interact with neurotransmitter receptors similar to Iloperidone. It exhibits high affinity for dopamine D2 receptors, serotonin 5-HT2A receptors, and α1-adrenergic receptors. These interactions are thought to contribute to its pharmacological effects .

Comparación Con Compuestos Similares

Similar Compounds

Iloperidone: The parent compound, used as an antipsychotic agent.

Risperidone: Another atypical antipsychotic with a similar receptor binding profile.

Ziprasidone: An atypical antipsychotic with serotonin and dopamine receptor antagonism.

Uniqueness

Iloperidone N-Oxide is unique due to its specific oxidation state and its role as an impurity in Iloperidone synthesis. Its distinct chemical properties and potential pharmacological effects make it a compound of interest in various research fields .

Actividad Biológica

Iloperidone N-Oxide is a derivative of iloperidone, an atypical antipsychotic primarily used for the treatment of schizophrenia and bipolar disorder. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and interactions with neurotransmitter systems.

This compound exerts its pharmacological effects primarily through its antagonistic action on several key neurotransmitter receptors:

- Dopamine D2 Receptors : The compound inhibits dopamine D2 receptors, which is crucial for managing symptoms of psychosis.

- Serotonin 5-HT2A Receptors : It also acts on serotonin receptors, particularly 5-HT2A, contributing to its antipsychotic effects.

- Alpha-adrenergic Receptors : The compound interacts with α1-adrenergic receptors, influencing mood and anxiety levels.

The dual action on both dopamine and serotonin systems is a hallmark of atypical antipsychotics, which helps mitigate side effects commonly associated with traditional antipsychotics .

Pharmacokinetics

This compound demonstrates specific pharmacokinetic properties that are essential for its therapeutic efficacy:

- Absorption : The compound is rapidly absorbed with peak plasma concentrations typically reached within 2 to 5 hours post-administration.

- Metabolism : It undergoes extensive metabolism via cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. This metabolism is crucial for its conversion to active metabolites that retain pharmacological activity .

- Half-life : The elimination half-life varies but generally falls within a range that supports twice-daily dosing in clinical settings.

Interaction with Cytochrome P450 Enzymes

This compound significantly interacts with various cytochrome P450 enzymes, influencing the metabolism of other drugs. Notably, it can inhibit CYP2D6 activity, potentially leading to increased plasma concentrations of drugs metabolized by this pathway .

Effects on Cellular Signaling

The compound modulates several cellular signaling pathways:

- Gene Expression : It influences gene expression related to neurotransmitter synthesis and receptor sensitivity, which may enhance synaptic transmission in certain neural circuits.

- Cellular Metabolism : By altering enzyme activity involved in neurotransmitter degradation and synthesis, this compound impacts overall cellular metabolism .

Clinical Efficacy

Research indicates that this compound has demonstrated efficacy comparable to other atypical antipsychotics. A Phase II study involving patients with acute schizophrenia showed significant improvements in symptoms as measured by the Positive and Negative Syndrome Scale (PANSS) when treated with higher doses of iloperidone .

Neuroendocrine Effects

Chronic treatment with Iloperidone has been shown to alter the expression and activity of liver CYP enzymes. For instance, it decreased the activity of CYP1A2 and CYP3A while increasing CYP2E1 activity, indicating a complex interplay between drug treatment and metabolic enzyme regulation .

Comparative Analysis of Biological Activity

| Parameter | This compound | Iloperidone |

|---|---|---|

| Primary Action | D2/5-HT2A antagonist | D2/5-HT2A antagonist |

| Metabolism | CYP2D6, CYP3A4 | CYP2D6, CYP3A4 |

| Peak Concentration Time | 2-5 hours | 2-5 hours |

| Half-life | Variable | Variable |

| Clinical Efficacy (PANSS) | Significant improvement | Significant improvement |

Propiedades

IUPAC Name |

1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]propoxy]-3-methoxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O5/c1-16(28)18-4-7-21(23(14-18)30-2)31-13-3-10-27(29)11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)32-26-24/h4-7,14-15,17H,3,8-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSADFMLVIKNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCCC[N+]2(CCC(CC2)C3=NOC4=C3C=CC(=C4)F)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375651-09-4 | |

| Record name | 1-(4-(3-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-oxido-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1375651094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-(3-(4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)-1-OXIDO-1-PIPERIDINYL)PROPOXY)-3-METHOXYPHENYL)ETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92X4ARD4C6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.